molecular formula C12H21NO3 B11757961 Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate

Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B11757961
M. Wt: 227.30 g/mol
InChI Key: JJPHEGINZKYQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by a unique structural framework that combines both aliphatic and heterocyclic elements. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its structural versatility .

Preparation Methods

The synthesis of Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate typically involves a multi-step process. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. Industrial production methods may involve the use of olefin metathesis reactions, although these can be complex and costly .

Chemical Reactions Analysis

Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis. This inhibition is achieved through binding to the active site of the protein, thereby blocking its function .

Comparison with Similar Compounds

Biological Activity

Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • IUPAC Name : this compound
  • CAS Number : 2091365-12-5
  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • Purity : 97% .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds in the spirocyclic class, suggesting that this compound may exhibit similar properties. A notable study synthesized a series of 1-oxa-4-azaspiro derivatives and evaluated their cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
11bA549 (Lung)0.18
11hA549 (Lung)0.19
11dMDA-MB-231 (Breast)0.08
11hMDA-MB-231 (Breast)0.08
11kMDA-MB-231 (Breast)0.09
11hHeLa (Cervical)0.15

Among these, compounds 11b and 11h showed promising results against the A549 cell line, while compound 11h demonstrated the most potent activity across all tested lines .

Enzyme Inhibition

Another significant aspect of ethyl 1-oxa-4-azaspiro[5.5]undecane derivatives is their role as soluble epoxide hydrolase (sEH) inhibitors. Research indicates that certain derivatives exhibit strong inhibitory activity against sEH, which is implicated in various pathological conditions, including chronic kidney diseases.

In a study involving a rat model, a related compound demonstrated effective lowering of serum creatinine levels when administered orally, indicating its potential utility as an oral therapeutic agent .

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its structural features allow for interactions with specific biological targets, including DNA and protein binding sites, leading to cytotoxic effects in cancer cells and modulation of enzyme activity.

Case Study: Anticancer Activity

In a comparative study of various spirocyclic compounds, ethyl 1-oxa-4-azaspiro derivatives were shown to possess significant anticancer properties when tested against multiple cancer cell lines. The study's findings suggest that the incorporation of specific functional groups into the spirocyclic framework enhances cytotoxicity and selectivity towards cancer cells .

Research Findings on Enzyme Inhibition

The discovery of potent sEH inhibitors among spirocyclic compounds opens new avenues for therapeutic interventions in chronic diseases. The ability of these compounds to lower serum creatinine levels in preclinical models suggests a promising path for further development into clinically relevant drugs .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C12H21NO3/c1-2-15-11(14)10-3-5-12(6-4-10)9-13-7-8-16-12/h10,13H,2-9H2,1H3

InChI Key

JJPHEGINZKYQCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CNCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.